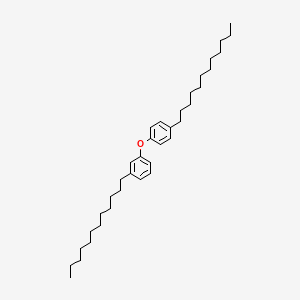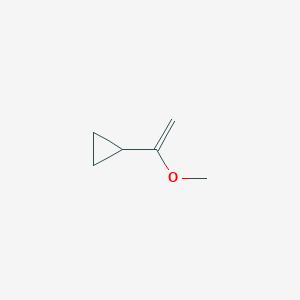![molecular formula C15H38N2Si2 B14476426 3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) CAS No. 67264-39-5](/img/structure/B14476426.png)
3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) is a chemical compound known for its unique structure and properties. It is characterized by the presence of silicon atoms within its molecular framework, which imparts distinct chemical and physical properties. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) typically involves the reaction of dimethylchlorosilane with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems, ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques like distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but without silicon atoms.
3,3’,3’'-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine): Another compound with a different core structure but similar functional groups.
Uniqueness
The presence of silicon atoms in 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) imparts unique properties that distinguish it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67264-39-5 |
|---|---|
Formule moléculaire |
C15H38N2Si2 |
Poids moléculaire |
302.65 g/mol |
Nom IUPAC |
3-[[3-(dimethylamino)propyl-dimethylsilyl]methyl-dimethylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H38N2Si2/c1-16(2)11-9-13-18(5,6)15-19(7,8)14-10-12-17(3)4/h9-15H2,1-8H3 |
Clé InChI |
PYCBFNBRKFJNSQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC[Si](C)(C)C[Si](C)(C)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


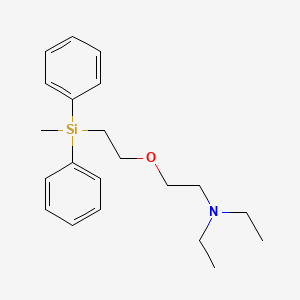
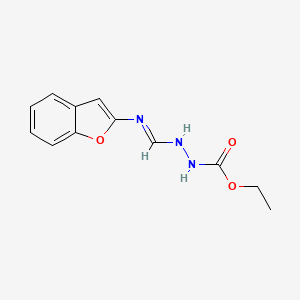

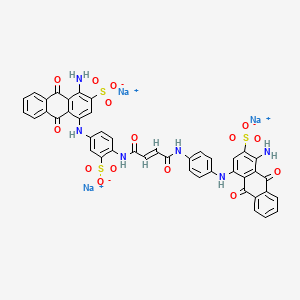
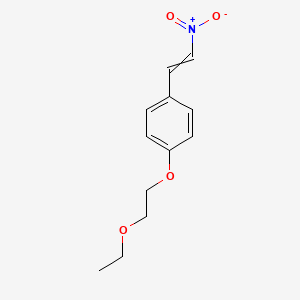

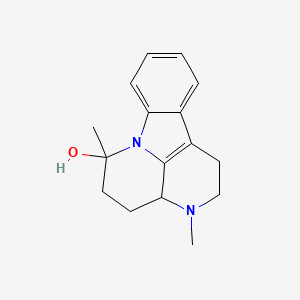

![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

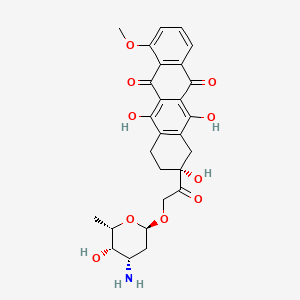
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
